molecular formula C16H24N4O4 B13915574 Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate

Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate

Cat. No.: B13915574
M. Wt: 336.39 g/mol
InChI Key: RZYYTLKFSSYXMI-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate is a chiral piperidine derivative with the CAS Number 1405128-34-8 and a molecular formula of C16H24N4O4 . This compound is characterized by its specific (3R,5S) stereochemistry and a molecular weight of 336.4 g/mol. It is offered with a purity of 95% . As a synthetically advanced intermediate, its core structure, which incorporates a nitro-pyridyl group and a protected carbamate, makes it a valuable building block in medicinal chemistry and pharmaceutical research. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in the development of targeted therapeutics where precise stereochemistry is critical. The tert-butyloxycarbonyl (Boc) protecting group on the carbamate functionality offers strategic advantages for further synthetic manipulations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C16H24N4O4

Molecular Weight

336.39 g/mol

IUPAC Name

tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitropyridin-4-yl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H24N4O4/c1-11-7-12(18-15(21)24-16(2,3)4)10-19(9-11)13-5-6-17-8-14(13)20(22)23/h5-6,8,11-12H,7,9-10H2,1-4H3,(H,18,21)/t11-,12+/m0/s1

InChI Key

RZYYTLKFSSYXMI-NWDGAFQWSA-N

Isomeric SMILES

C[C@H]1C[C@H](CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Canonical SMILES

CC1CC(CN(C1)C2=C(C=NC=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves multi-step organic synthesis starting from suitably functionalized piperidine derivatives and pyridine precursors. The key steps include:

  • Construction or procurement of the chiral 5-methylpiperidin-3-yl intermediate.
  • Introduction of the 3-nitro-4-pyridyl substituent on the piperidine nitrogen.
  • Protection of the amine group as a tert-butyl carbamate (Boc) to stabilize and facilitate further reactions.

Synthesis of the Piperidine Intermediate

A closely related compound, tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (without the nitro-pyridyl substituent), has been synthesized using the following approach:

  • Starting from 5-methylpyridin-3-amine, a multi-step reaction sequence is employed.
  • The reaction involves tetrahydrofuran as a solvent at 20 °C for 4 hours.
  • Hydrogenation is performed in the presence of acetic acid and platinum on carbon catalyst under an inert atmosphere for 24 hours at elevated pressure (~3102.97 Torr).
  • This yields the Boc-protected chiral piperidine intermediate.

This intermediate serves as a precursor for further functionalization.

Introduction of the 3-Nitro-4-pyridyl Group

The key functionalization step is the attachment of the 3-nitro-4-pyridyl group to the nitrogen of the piperidine ring. This is typically achieved via nucleophilic substitution or coupling reactions using 3-nitro-4-halopyridine derivatives under controlled conditions. Specific details on reagents, catalysts, or conditions for this step are limited in public literature, but standard aromatic nucleophilic substitution or palladium-catalyzed coupling methods are plausible.

Final Purification and Characterization

The final product, this compound, is purified by chromatographic techniques and characterized by standard analytical methods such as NMR, mass spectrometry, and elemental analysis to confirm structure and stereochemistry.

Summary Table of Preparation Steps

Step No. Description Reagents/Conditions Notes
1 Synthesis of chiral 5-methylpiperidin-3-yl carbamate 5-Methylpyridin-3-amine, tetrahydrofuran, H2, Pt/C, Acetic acid, inert atmosphere, 20 °C, 24 h Multi-step hydrogenation and protection
2 Introduction of 3-nitro-4-pyridyl substituent 3-Nitro-4-halopyridine or equivalent, coupling reagents/catalysts (e.g., Pd catalyst) N-arylation or nucleophilic substitution
3 Purification and characterization Chromatography, NMR, MS Ensures stereochemical purity and identity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Major Products Formed

    Reduction: Formation of the corresponding amine

    Substitution: Formation of substituted derivatives

    Hydrolysis: Formation of the corresponding amine and alcohol

Scientific Research Applications

Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate is a synthetic carbamate derivative with a molecular weight of 336.39 g/mol. It features a tert-butyl group attached to a nitrogen atom, further linked to a piperidine structure that includes a pyridine ring substituted with a nitro group. The stereochemical configuration is indicated by the (3R,5S) configuration at specific carbon centers.

Scientific Applications

  • Medicinal Chemistry and Drug Development The compound is significant for modifying properties in medicinal chemistry and drug development.
  • Inhibitor of Bruton's Tyrosine Kinase: It has been identified as a potent inhibitor of Bruton's tyrosine kinase, which plays a crucial role in B-cell signaling pathways. This inhibition can have therapeutic implications for treating certain cancers and autoimmune diseases by modulating immune responses.
  • Drug Discovery: The compound's unique structure allows for specific interactions within biological systems, making it a candidate for further investigation in drug discovery.
  • Interaction Profiles: Studies on interaction profiles indicate that this compound interacts selectively with Bruton's tyrosine kinase. Its binding affinity and specificity are critical for its effectiveness as an inhibitor. Additionally, research into its pharmacokinetics and pharmacodynamics is essential to understand its behavior in biological systems fully.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also contribute to the compound’s binding affinity to certain receptors, modulating their function.

Comparison with Similar Compounds

tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS 1523530-57-5)

  • Substituents : Lacks the 3-nitro-4-pyridyl group, featuring only a methyl group at the 5-position.
  • Stereochemistry : Shares the (3R,5S) configuration.
  • Properties : Reduced molecular weight (C₁₂H₂₂N₂O₂ vs. the target compound’s larger framework) and higher lipophilicity due to the absence of the polar nitro group. Likely exhibits greater metabolic stability in biological systems compared to nitro-containing analogues .

tert-Butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS 1620012-51-2)

  • Substituents : Contains a trifluoromethyl (CF₃) group at the 5-position instead of methyl.
  • Impact : The CF₃ group enhances electronegativity and metabolic resistance but may reduce solubility in aqueous media. Molecular weight (268.28 g/mol) is lower than the target compound due to the absence of the nitro-pyridyl moiety .

Pyridine-Containing Analogues

tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

  • Substituents : 5,6-dimethoxy groups on the pyridine ring vs. the target’s 3-nitro-4-pyridyl group.
  • Impact : Methoxy groups are electron-donating, contrasting with the nitro group’s electron-withdrawing nature. This difference could alter electronic distribution, affecting reactivity in cross-coupling reactions or binding to biological targets .

Stereochemical Variations

  • Example : Compound 5m (tert-butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate) exhibits [α]D20 = −4.3, while 5o (tert-butyl (3S)-3-{4-(methoxycarbonyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}piperidine-1-carboxylate) shows [α]D20 = −9.7. These optical rotation differences underscore how substituent electronic effects (e.g., CF₃ vs. methylphenyl) amplify stereochemical influences on physical properties .

Key Research Findings

Substituent Effects : The 3-nitro-4-pyridyl group distinguishes the target compound from analogues with methoxy, CF₃, or aryl groups. This moiety may facilitate unique reactivity, such as nitro reduction to amines for further derivatization .

Synthetic Challenges : High-yield syntheses of similar compounds (e.g., 63–81% for pyrazole derivatives ) highlight the need for optimized protocols for the nitro-pyridyl variant, which may face steric or electronic hurdles.

Biological Activity

Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate is a synthetic compound with significant biological activity, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This compound's unique structure and stereochemistry contribute to its potential therapeutic applications in treating various diseases, including certain cancers and autoimmune disorders.

Chemical Structure and Properties

  • Molecular Formula : C16H24N4O4
  • Molecular Weight : 336.39 g/mol
  • CAS Number : 1405128-34-8
  • IUPAC Name : this compound

The compound features a tert-butyl group connected to a nitrogen atom, which is further linked to a piperidine structure that includes a pyridine ring substituted with a nitro group. The chirality at specific carbon centers (denoted as (3R,5S)) is crucial for its biological activity.

This compound acts primarily as an inhibitor of BTK, a critical enzyme in B-cell receptor signaling pathways. By inhibiting BTK, the compound can modulate immune responses, making it a candidate for therapeutic interventions in:

  • Cancers : Particularly B-cell malignancies.
  • Autoimmune Diseases : Such as rheumatoid arthritis and lupus.

Inhibition of Bruton's Tyrosine Kinase

Research indicates that this compound exhibits potent inhibitory activity against BTK. The following table summarizes key findings from various studies:

StudyMethodologyKey Findings
In vitro assaysDemonstrated significant inhibition of BTK activity with an IC50 value indicating high potency.
Cellular assaysShowed reduced B-cell proliferation in response to stimulation, correlating with BTK inhibition.
Pharmacokinetic studiesEvaluated absorption and distribution in vivo, suggesting favorable pharmacokinetic properties for therapeutic use.

Case Studies

  • Case Study on Cancer Treatment :
    • A study evaluated the efficacy of this compound in mouse models of B-cell lymphoma. Results showed a significant reduction in tumor size compared to controls, supporting its potential as an anti-cancer agent.
  • Autoimmune Disease Research :
    • In models of rheumatoid arthritis, administration of the compound resulted in decreased inflammatory cytokine production and improved clinical scores, indicating its potential utility in managing autoimmune conditions.

Q & A

Q. Q1. What synthetic methodologies are commonly employed to synthesize Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate?

Methodological Answer: The synthesis typically involves multi-step protocols:

Core Scaffold Assembly : A piperidine ring is functionalized with a nitro-pyridyl group via cross-coupling reactions. For example, palladium-catalyzed Buchwald-Hartwig amination (e.g., using Pd₂(dba)₃ and BINAP ligands in toluene under inert atmosphere) can introduce the 3-nitro-4-pyridyl moiety .

Stereochemical Control : The (3R,5S) configuration is achieved using chiral auxiliaries or enantioselective catalysis. For instance, chiral resolution via diastereomeric salt formation or asymmetric hydrogenation may be employed .

Carbamate Protection : The tert-butyl carbamate group is introduced via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base (e.g., triethylamine) to protect the amine functionality .

Q. Q2. How is the stereochemistry of the (3R,5S) configuration verified during synthesis?

Methodological Answer: Stereochemical validation involves:

  • Chiral HPLC : Separation of enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives) to confirm enantiopurity.
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of the spatial arrangement of substituents. For example, studies on analogous carbamates have used this method to resolve stereochemical ambiguities .
  • NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments or coupling constant analysis (e.g., 3JHH^3J_{HH}) can infer spatial proximity of substituents .

Advanced Research Questions

Q. Q3. How can conflicting data on reaction yields for nitro-group reduction in similar carbamates be resolved?

Methodological Answer: Discrepancies in nitro-group reduction efficiency (e.g., using Fe/NH₄Cl vs. catalytic hydrogenation) can arise due to:

  • Substrate Sensitivity : Steric hindrance from the tert-butyl group may impede catalyst access. Systematic screening of reducing agents (e.g., Zn/HCl, SnCl₂, or Pd/C under H₂) is recommended to optimize conditions .
  • Side Reactions : Nitro intermediates may undergo over-reduction to hydroxylamines. Monitoring via TLC or in-situ FTIR can detect intermediates and adjust reaction time/temperature .

Q. Q4. What strategies enhance the stability of the nitro-pyridyl moiety under basic conditions?

Methodological Answer: The nitro group’s susceptibility to nucleophilic attack under basic conditions can be mitigated by:

  • Protective Group Engineering : Introducing electron-withdrawing groups (e.g., fluorine) ortho to the nitro group to reduce reactivity.
  • Solvent Optimization : Using aprotic solvents (e.g., DMF or THF) instead of protic solvents (e.g., MeOH) to minimize solvolysis .
  • pH Control : Maintaining mildly acidic conditions (pH 4–6) during reactions involving strong bases .

Q. Q5. How does the tert-butyl carbamate group influence the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer: The Boc group serves dual roles:

  • Metabolic Stability : It slows enzymatic degradation (e.g., by esterases) compared to unprotected amines, as demonstrated in pharmacokinetic assays using liver microsomes .
  • Solubility Modulation : The hydrophobic tert-butyl group reduces aqueous solubility, necessitating formulation studies with co-solvents (e.g., cyclodextrins) or prodrug strategies .

Q. Q6. What computational methods are used to predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or GPCRs). The nitro-pyridyl moiety’s electrostatic potential is critical for π-π stacking or hydrogen bonding .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess conformational stability of the ligand-target complex over time, highlighting key residues for mutagenesis studies .

Data Analysis and Optimization

Q. Q7. How are reaction conditions optimized for scale-up synthesis while maintaining stereoselectivity?

Methodological Answer:

  • DoE (Design of Experiments) : Statistical tools like Taguchi arrays screen variables (temperature, catalyst loading, solvent ratio) to identify robust conditions .
  • Continuous Flow Chemistry : Microreactors enhance heat/mass transfer, improving reproducibility for stereosensitive steps (e.g., asymmetric hydrogenation) .

Q. Q8. What analytical techniques are critical for impurity profiling in final batches?

Methodological Answer:

  • LC-HRMS : Identifies low-abundance impurities (e.g., de-Boc byproducts or diastereomers) with ppm-level mass accuracy .
  • ICP-MS : Detects residual metal catalysts (e.g., Pd or Fe) to ensure compliance with ICH Q3D guidelines .

Mechanistic Studies

Q. Q9. What is the mechanistic role of the nitro group in mediating biological activity?

Methodological Answer:

  • Electrophilic Reactivity : The nitro group may act as a hydrogen bond acceptor or participate in redox cycling, generating reactive oxygen species (ROS) in cellular assays .
  • SAR Studies : Analog synthesis (e.g., replacing nitro with cyano or amide groups) and activity comparisons reveal its contribution to target engagement .

Q. Q10. How does the (3R,5S) configuration influence the compound’s interaction with chiral biological targets?

Methodological Answer:

  • Enantiomer-Specific Activity : Testing both enantiomers in vitro (e.g., enzyme inhibition assays) demonstrates stereoselectivity. For example, the (3R,5S) form may exhibit 10-fold higher affinity due to optimal spatial alignment with a hydrophobic pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.